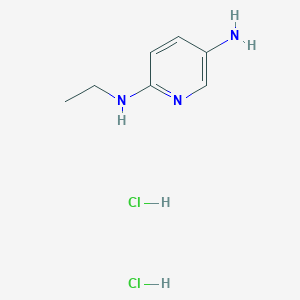

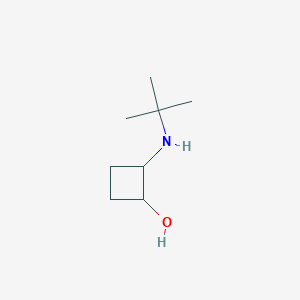

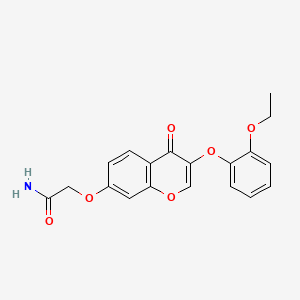

![molecular formula C10H15N3O2S B3012976 Tert-butyl 2-amino-4,6-dihydro-5h-pyrrolo[3,4-d]thiazole-5-carboxylate CAS No. 365996-62-9](/img/structure/B3012976.png)

Tert-butyl 2-amino-4,6-dihydro-5h-pyrrolo[3,4-d]thiazole-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "Tert-butyl 2-amino-4,6-dihydro-5h-pyrrolo[3,4-d]thiazole-5-carboxylate" is a chemical entity that appears to be related to various heterocyclic compounds synthesized for different applications, such as medicinal chemistry and material science. Although the provided papers do not directly discuss this exact compound, they do provide insights into similar structures and the chemistry surrounding tert-butyl groups and heterocycles like pyrrolo[3,4-d]thiazole.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from simple precursors and employing protective groups like tert-butyl. For instance, the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides involves a selective Sandmeyer reaction, indicating the versatility of tert-butyl-protected intermediates in heterocyclic synthesis . Similarly, the synthesis of chiral auxiliaries and building blocks from L-alanine also utilizes tert-butyl groups, showcasing their importance in stereochemical control during synthesis .

Molecular Structure Analysis

The molecular structure of related compounds often features tert-butyl groups, which can influence the overall conformation and stability of the molecule. For example, the X-ray crystallographic analysis of a thieno[2,3-c]pyridine derivative reveals intramolecular hydrogen bonding, which is crucial for the stability of the molecular structure . These findings suggest that the tert-butyl group in the compound of interest may also play a role in its molecular conformation and stability.

Chemical Reactions Analysis

The tert-butyl group is known to participate in various chemical reactions, often serving as a protective group that can be removed under certain conditions. For example, tert-butyl amides can undergo cyclization into dihydropyrazines under microwave irradiation, demonstrating the tert-butyl group's utility as a convertible reagent . This suggests that the tert-butyl group in the compound of interest may also be involved in similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized using various spectroscopic methods, such as FTIR, NMR, and DFT analyses. These methods provide insights into the compound's functional groups, electronic structure, and intramolecular interactions . The presence of tert-butyl groups is known to affect the compound's solubility, boiling point, and overall reactivity, which would be relevant for the compound of interest as well.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Molecular Structure

- Tert-butyl 2-amino-4,6-dihydro-5h-pyrrolo[3,4-d]thiazole-5-carboxylate has been utilized in the synthesis of complex chemical structures. For instance, it is involved in anionic cascade recyclization reactions to form compounds like tert-butyl 7-amino-3-tert-butyl-8-R-2-oxo-1,2-dihydropyrrolo[1,2-b][1,2,4]triazine-6-carboxylates, showcasing its versatility in creating diverse chemical architectures (Ivanov, 2020).

- Its structural analogs, such as ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, have been characterized for their molecular structures, providing insights into the formation of hydrogen-bonded dimers and quartets, which are crucial for understanding the properties and reactivity of these compounds (Lynch & Mcclenaghan, 2004).

Medicinal Chemistry and Drug Development

- In the field of medicinal chemistry, derivatives of tert-butyl 2-amino-4,6-dihydro-5h-pyrrolo[3,4-d]thiazole-5-carboxylate have been synthesized and studied. These compounds are significant as they can serve as intermediates or key components in the development of novel pharmaceuticals. For example, their role in the synthesis of quinazolic acid derivatives, which are potential cyclic amino acids, indicates their importance in drug synthesis (Hao et al., 2000).

Material Science and Crystallography

- Research has also been conducted on the thermal and crystallographic properties of compounds related to tert-butyl 2-amino-4,6-dihydro-5h-pyrrolo[3,4-d]thiazole-5-carboxylate. These studies contribute to the understanding of the physical properties of these compounds, which is vital for their potential application in material science. For example, the analysis of the crystal structure and thermal properties of tert-butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate offers valuable data on intermolecular interactions and stability (Singh et al., 2016).

Safety and Hazards

Propiedades

IUPAC Name |

tert-butyl 2-amino-4,6-dihydropyrrolo[3,4-d][1,3]thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2S/c1-10(2,3)15-9(14)13-4-6-7(5-13)16-8(11)12-6/h4-5H2,1-3H3,(H2,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRJZLNBRXQAKCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=C(C1)SC(=N2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-amino-4,6-dihydro-5h-pyrrolo[3,4-d]thiazole-5-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

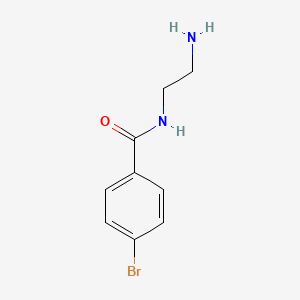

![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B3012903.png)

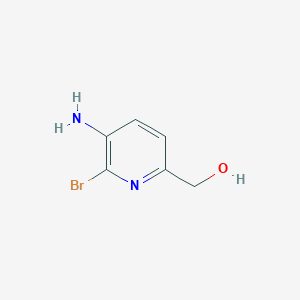

![2-[3-[2-(2-Methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B3012906.png)

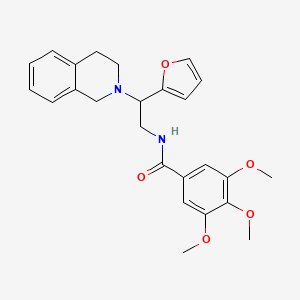

![4-[Cyclopropyl(pyrimidin-4-yl)amino]-N-(2-methylphenyl)piperidine-1-carboxamide](/img/structure/B3012907.png)

![4-(Azidomethyl)-8,8-difluorobicyclo[5.1.0]octane](/img/structure/B3012908.png)

![4-methyl-3-(propan-2-yl)-1-[(pyridin-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B3012910.png)